

# Chemical structure and properties of BMS-986118

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | BMS-986118 |           |
| Cat. No.:            | B15570067  | Get Quote |

An In-Depth Technical Guide to **BMS-986118**: A Potent and Selective GPR40 Agonist For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**BMS-986118** is a potent, orally bioavailable, and selective G-protein coupled receptor 40 (GPR40) agonist that has been investigated as a potential treatment for type 2 diabetes mellitus.[1][2][3] GPR40, also known as Free Fatty Acid Receptor 1 (FFAR1), is predominantly expressed in pancreatic β-cells and intestinal L-cells.[4] Its activation by free fatty acids enhances glucose-stimulated insulin secretion (GSIS) and the release of incretin hormones like glucagon-like peptide-1 (GLP-1).[2][5] **BMS-986118** was developed by Bristol-Myers Squibb and is notable for its dual mechanism of action, promoting both glucose-dependent insulin secretion and incretin secretion, which offers a promising approach to glycemic control with a reduced risk of hypoglycemia.[2][5]

# **Chemical Structure and Properties**

BMS-986118 is a complex small molecule with a dihydropyrazole core.[2]

- IUPAC Name: (4S,5S)-1-[4-[[(3R,4R)-1-(5-Chloro-2-methoxy-4-pyridinyl)-3-methyl-4-piperidinyl]oxy]phenyl]-4,5-dihydro-4-methyl-3-(trifluoromethyl)-1H-pyrazole-5-acetic acid
- Molecular Formula: C29H33ClF3N5O4



 SMILES: COc1cc(c(Cl)cn1)N4CCC(Oc2ccc(cc2)N3N=C(--INVALID-LINK--[C@H]3CC(=O)O)C(F)(F)F)--INVALID-LINK--C4

## **Quantitative Data Summary**

The following tables summarize the key quantitative data for **BMS-986118** from preclinical studies.

Table 1: In Vitro Potency of BMS-986118 in IP1 Assays

| Species                          | EC50 (nM) |  |
|----------------------------------|-----------|--|
| Human                            | 9.0       |  |
| Mouse                            | 4.1       |  |
| Rat                              | 8.6       |  |
| Reference Compound (TAK-875)     |           |  |
| Human                            | 6.6       |  |
| Mouse                            | 6.5       |  |
| Rat                              | 10.4      |  |
| (Data sourced from reference[5]) |           |  |

Table 2: Pharmacokinetic Properties of BMS-986118 in

**Preclinical Species** 

| Species                          | Oral Bioavailability (%) | Half-life (hours) |
|----------------------------------|--------------------------|-------------------|
| Mice                             | 100                      | 3.1               |
| Rats                             | 47                       | 4.0               |
| Dogs                             | 62                       | 5.2               |
| Monkeys                          | 61                       | 13.0              |
| (Data sourced from reference[5]) |                          |                   |



Table 3: In Vivo Efficacy of BMS-986118

| Animal Model                     | Dose          | Effect                             |
|----------------------------------|---------------|------------------------------------|
| Rats                             | 1 and 3 mg/kg | Increased active GLP-1 levels      |
| ZDF Rats                         | 1-15 mg/kg    | 2.5% decrease in Hemoglobin<br>A1c |
| (Data sourced from reference[5]) |               |                                    |

## **Mechanism of Action and Signaling Pathway**

**BMS-986118** acts as a full agonist at the GPR40 receptor. The binding of **BMS-986118** to GPR40 on pancreatic  $\beta$ -cells initiates a signaling cascade primarily through the G $\alpha$ q protein pathway. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from the endoplasmic reticulum, increasing intracellular calcium concentrations. This elevation in calcium, in conjunction with DAG-mediated activation of protein kinase C (PKC), potentiates the exocytosis of insulin-containing granules in a glucose-dependent manner.[6]

In intestinal L-cells, GPR40 activation stimulates the secretion of GLP-1, an incretin hormone that further enhances insulin secretion, suppresses glucagon release, and has beneficial effects on satiety and gastric emptying. Some evidence suggests that certain GPR40 agonists can also signal through the Gas pathway, leading to the production of cyclic AMP (cAMP), which is a particularly potent stimulus for GLP-1 release.[7] This dual signaling may contribute to the robust effects of **BMS-986118**.





Click to download full resolution via product page

GPR40 Signaling Pathway for Insulin and GLP-1 Secretion.

## **Experimental Protocols**

Detailed methodologies for key in vitro experiments used to characterize compounds like **BMS-986118** are provided below.

## In Vitro Gαq Signaling Assay (IP-One HTRF)

This assay quantifies the accumulation of inositol monophosphate (IP1), a downstream product of the  $G\alpha q$  signaling cascade, and is used to determine the potency (EC50) of GPR40 agonists.

- Cell Line: HEK293 cells stably or transiently expressing the human GPR40 receptor.
- Principle: A competitive immunoassay using Homogeneous Time-Resolved Fluorescence (HTRF). Endogenous IP1 produced by the cells competes with a d2-labeled IP1 analog for binding to an anti-IP1 antibody conjugated to a Europium cryptate. A high level of cellular IP1 leads to a low HTRF signal.[8][9][10][11][12]
- Methodology:
  - Cell Plating: Seed GPR40-expressing HEK293 cells into a 384-well white plate at a density of approximately 15,000 cells per well and incubate overnight.[8]



- o Compound Preparation: Prepare a serial dilution of BMS-986118 in a stimulation buffer.
- Cell Stimulation: Remove the culture medium and add the BMS-986118 dilutions to the cells. Incubate for 30-60 minutes at 37°C to allow for IP1 accumulation.[8]
- Lysis and Detection: Add the HTRF detection reagents (IP1-d2 and anti-IP1-cryptate) in a lysis buffer to each well.
- Incubation: Incubate the plate at room temperature for 1 hour or as per the manufacturer's instructions.[9]
- Data Acquisition: Read the plate on an HTRF-compatible reader, measuring fluorescence emission at 620 nm and 665 nm. The ratio of these signals is calculated and used to determine the concentration of IP1.
- Data Analysis: Plot the HTRF signal ratio against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.

### Glucose-Stimulated Insulin Secretion (GSIS) Assay

This assay measures the ability of a compound to enhance insulin secretion from pancreatic  $\beta$ -cells in the presence of glucose.

- Cell Line: MIN6 mouse insulinoma cell line, which retains glucose-stimulated insulin secretion characteristics.[13][14]
- Methodology:
  - Cell Culture: Culture MIN6 cells in 24-well plates until they reach approximately 80% confluency.[15]
  - Pre-incubation (Starvation): Wash the cells with a glucose-free Krebs-Ringer Bicarbonate Buffer (KRBH). Then, pre-incubate the cells in KRBH containing a low glucose concentration (e.g., 2.8 mM) for 1-2 hours at 37°C to establish a basal insulin secretion rate.[13]
  - Stimulation: Aspirate the low-glucose buffer and add fresh KRBH containing either low glucose (control), high glucose (e.g., 16.7 mM, control), or high glucose plus various



concentrations of BMS-986118.

- Incubation: Incubate the plates for 1-2 hours at 37°C.[13]
- Supernatant Collection: Collect the supernatant from each well. This supernatant contains the secreted insulin.
- Quantification: Measure the insulin concentration in the collected supernatants using a commercially available ELISA or RIA kit.
- Data Analysis: Normalize the amount of secreted insulin to the total protein content of the cells in each well. Compare the insulin secretion in the presence of BMS-986118 to the high-glucose control to determine the fold-increase.

### **GLP-1 Secretion Assay**

This assay assesses the ability of a compound to stimulate the release of GLP-1 from enteroendocrine L-cells.

- Cell Line: STC-1 murine intestinal cell line, which is known to secrete GLP-1 in response to various stimuli.[16][17][18][19]
- Methodology:
  - Cell Culture: Seed STC-1 cells in 24- or 48-well plates and grow to confluency.
  - Pre-incubation: Wash the cells with a suitable assay buffer (e.g., DMEM or KRBH). Pre-incubate the cells in this buffer for 1-2 hours at 37°C.
  - Stimulation: Replace the pre-incubation buffer with a fresh buffer containing various concentrations of BMS-986118 or a positive control (e.g., fatty acids).
  - Incubation: Incubate the cells for 2 hours at 37°C.
  - Supernatant Collection: Collect the supernatant. It is crucial to add a DPP-4 inhibitor (e.g., sitagliptin) to the collection tubes to prevent the degradation of active GLP-1.

## Foundational & Exploratory





- Quantification: Measure the concentration of active GLP-1 in the supernatants using a specific ELISA kit.
- Data Analysis: Normalize the GLP-1 secretion to the total protein content and compare the results from BMS-986118-treated wells to the vehicle control.





Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of Potent and Orally Bioavailable Dihydropyrazole GPR40 Agonists PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. | BioWorld [bioworld.com]
- 6. proteopedia.org [proteopedia.org]
- 7. GPR40 (FFAR1) Combined Gs and Gq signaling in vitro is associated with robust incretin secretagogue action ex vivo and in vivo PMC [pmc.ncbi.nlm.nih.gov]
- 8. bmglabtech.com [bmglabtech.com]
- 9. bmglabtech.com [bmglabtech.com]
- 10. Assessing Gαq/15-signaling with IP-One: Single Plate Transfection and Assay Protocol for Cell-Based High-Throughput Assay [bio-protocol.org]
- 11. resources.revvity.com [resources.revvity.com]
- 12. resources.revvity.com [resources.revvity.com]
- 13. benchchem.com [benchchem.com]
- 14. Insulin secretion assays in an engineered MIN6 cell line PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. diabetesjournals.org [diabetesjournals.org]
- 16. In-vitro GLP-1 Release Assay Using STC-1 Cells PMC [pmc.ncbi.nlm.nih.gov]
- 17. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 18. In-vitro GLP-1 Release Assay Using STC-1 Cells PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. STC-1 Cells The Impact of Food Bioactives on Health NCBI Bookshelf [ncbi.nlm.nih.gov]



 To cite this document: BenchChem. [Chemical structure and properties of BMS-986118].
BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15570067#chemical-structure-and-properties-of-bms-986118]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com